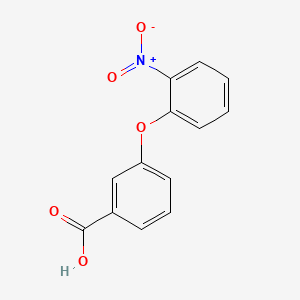

3-(2-Nitrophenoxy)benzoic acid

Vue d'ensemble

Description

3-(2-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by a benzoic acid core substituted with a 2-nitrophenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)benzoic acid typically involves the reaction of 2-nitrophenol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar nucleophilic aromatic substitution reactions, optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenoxy group can participate in further substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents onto the phenoxy group.

Major Products Formed

Reduction: The major product is 3-(2-Aminophenoxy)benzoic acid.

Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.

Applications De Recherche Scientifique

3-(2-Nitrophenoxy)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 3-(2-Nitrophenoxy)benzoic acid depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Nitrophenoxy)benzoic acid

- 3-(2-Aminophenoxy)benzoic acid

- 3-(2-Methoxyphenoxy)benzoic acid

Uniqueness

3-(2-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitro group and a phenoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as the ability to undergo specific reduction and substitution reactions, making it valuable for various synthetic and research applications.

Activité Biologique

3-(2-Nitrophenoxy)benzoic acid, with the molecular formula C13H9NO5, is an organic compound characterized by a nitro group attached to a phenoxy group, which in turn is linked to a benzoic acid moiety. This compound appears as a white to yellow solid and has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Benzoic Acid : Utilizing a mixture of nitric and sulfuric acids.

- Suzuki–Miyaura Coupling : Employing boron reagents for carbon-carbon bond formation under mild conditions.

These synthetic routes allow for the production of high-purity compounds suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which may interact with cellular components, inducing various biological effects. Additionally, the compound's ability to participate in electrophilic aromatic substitution enables it to interact with nucleophilic sites in biological molecules.

Biological Evaluations and Findings

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Research indicates that nitroaromatic compounds can exhibit significant antimicrobial activity. In particular, derivatives of benzoic acid have been shown to inhibit bacterial growth effectively .

- Anti-inflammatory Effects : The compound has potential applications in developing anti-inflammatory agents, as it may modulate inflammatory pathways through its interactions with specific enzymes involved in inflammation.

- Proteasome and Autophagy Pathways : A study demonstrated that benzoic acid derivatives could enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests a role for this compound in promoting cellular homeostasis and potentially combating age-related decline in these pathways .

Case Studies

Several case studies have investigated the biological effects of related compounds:

- In Vitro Studies on Cancer Cells : In experiments involving various cancer cell lines, compounds similar to this compound demonstrated low cytotoxicity while enhancing proteasomal activity, indicating their potential as therapeutic agents without harmful side effects .

- Binding Affinity Studies : In silico studies revealed that nitrobenzoic acid derivatives interact significantly with cathepsins B and L, enzymes critical for protein degradation. This interaction suggests that these compounds could be developed as modulators for proteostasis networks, potentially useful in treating diseases characterized by protein aggregation .

Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Nitrobenzoic Acid | Nitro group | Moderate antimicrobial properties |

| 4-Nitrobenzoic Acid | Nitro group | Anti-inflammatory effects |

| This compound | Nitro + phenoxy group | Enhanced proteasome activity; low cytotoxicity |

The unique structural features of this compound impart distinct reactivity and biological activity compared to other nitrobenzoic acid derivatives. Its dual functional groups allow for more complex interactions within biological systems.

Propriétés

IUPAC Name |

3-(2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFIGLCYOONRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970256 | |

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-71-7 | |

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.